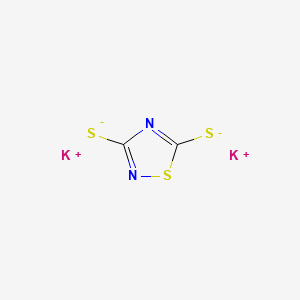
1,2,4-Thiadiazolidine-3,5-dithione, dipotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Thiadiazolidine-3,5-dithione, dipotassium salt is a chemical compound with the molecular formula C2K2N2S3 It is known for its unique structure and properties, making it valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Thiadiazolidine-3,5-dithione, dipotassium salt typically involves the reaction of 1,3,4-thiadiazole-2,5-dithiol with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified by recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Thiadiazolidine-3,5-dithione, dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
1,2,4-Thiadiazolidine-3,5-dithione, dipotassium salt has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other thiadiazole derivatives.
Medicine: It is being investigated for its potential use in drug development, particularly as an antioxidant and anti-inflammatory agent.
Industry: The compound is used in the treatment of metal-polluted water and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of 1,2,4-Thiadiazolidine-3,5-dithione, dipotassium salt involves its ability to form coordination complexes with metals. This property makes it effective in binding and removing heavy metals from solutions. The compound can also interact with biological molecules, potentially inhibiting enzymes and modulating protein functions .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole-2,5-dithiol: Similar in structure but differs in its reactivity and applications.
1,3,4-Thiadiazolidine-2-thione: Another thiadiazole derivative with different chemical properties and uses
Uniqueness
1,2,4-Thiadiazolidine-3,5-dithione, dipotassium salt is unique due to its dipotassium salt form, which enhances its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and reactivity, such as in environmental remediation and industrial processes .
Properties
CAS No. |
53338-04-8 |
|---|---|
Molecular Formula |
C2K2N2S3 |
Molecular Weight |
226.4 g/mol |
IUPAC Name |
dipotassium;1,2,4-thiadiazole-3,5-dithiolate |
InChI |
InChI=1S/C2H2N2S3.2K/c5-1-3-2(6)7-4-1;;/h(H2,3,4,5,6);;/q;2*+1/p-2 |
InChI Key |
GEEMVLDLSKFEJR-UHFFFAOYSA-L |
Canonical SMILES |
C1(=NSC(=N1)[S-])[S-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















